Physicochemical properties of Ethyl 3-methyl-4-oxopentanoate for research
Physicochemical properties of Ethyl 3-methyl-4-oxopentanoate for research
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Versatility of a Key β-Keto Ester
Ethyl 3-methyl-4-oxopentanoate, also widely known by its synonym Ethyl isobutyrylacetate, is a vital chemical intermediate characterized by its dual functional groups: a ketone and an ethyl ester. This β-keto ester structure is the cornerstone of its chemical reactivity and utility, making it a valuable building block in advanced organic synthesis. Its CAS number is 7152-15-0.[1][2] In the realm of pharmaceutical development, such intermediates are indispensable. The strategic placement of its functional groups allows for a variety of chemical transformations, including alkylations, acylations, and condensation reactions, which are fundamental to constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs). A notable application is its role as an intermediate in the synthesis of atorvastatin, a widely prescribed medication for lowering blood cholesterol.[2] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust analytical methodologies for its characterization, offering a foundational resource for researchers leveraging this compound in their synthetic endeavors.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvent systems, and the conditions required for its storage and handling. Ethyl 3-methyl-4-oxopentanoate is a clear, colorless to light yellow liquid under standard conditions.[2]
A summary of its key quantitative properties is presented below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Melting Point | -9 °C | [1][2] |
| Boiling Point | 173 °C | [1][2] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.425 | [2] |
| Flash Point | 128 °F (53.3 °C) | [2] |
| Solubility | Soluble in chloroform and methanol. | [2] |
| pKa (Predicted) | 10.61 ± 0.46 | [2] |
Structural and Spectroscopic Characterization: A Senior Scientist's Perspective
Verifying the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. For a molecule like Ethyl 3-methyl-4-oxopentanoate, a combination of spectroscopic techniques provides an unambiguous structural fingerprint. The causality behind interpreting these spectra lies in understanding how the molecule's unique electronic and atomic environments interact with different forms of electromagnetic radiation.
Molecular Structure
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IUPAC Name: ethyl 4-methyl-3-oxopentanoate[3]
Caption: 2D Structure of Ethyl 3-methyl-4-oxopentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Analysis (Predicted): The proton NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments.
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~1.1 ppm (doublet, 6H): These six protons of the two methyl groups attached to the methine are equivalent and are split by the adjacent single proton, resulting in a doublet.
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~1.2 ppm (triplet, 3H): The terminal methyl group of the ethyl ester is split by the adjacent two methylene protons, giving a triplet.
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~2.8 ppm (septet, 1H): The single methine proton is split by the six protons of the adjacent methyl groups, resulting in a septet.
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~3.4 ppm (singlet, 2H): The two protons on the methylene carbon between the two carbonyl groups are a classic feature of β-keto esters. They typically appear as a sharp singlet as there are no adjacent protons to cause splitting.
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~4.1 ppm (quartet, 2H): The methylene protons of the ethyl ester are split by the three protons of the adjacent methyl group, yielding a quartet.
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¹³C NMR Analysis (Predicted): The molecule's symmetry dictates that eight unique carbon signals will be present.
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~14 ppm: The methyl carbon of the ethyl group.
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~18 ppm: The two equivalent methyl carbons of the isopropyl group.
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~41 ppm: The methine carbon of the isopropyl group.
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~50 ppm: The methylene carbon between the carbonyls.
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~61 ppm: The methylene carbon of the ethyl ester.
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~167 ppm: The carbonyl carbon of the ester group.
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~204 ppm: The carbonyl carbon of the ketone group.
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Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups. The key diagnostic feature of Ethyl 3-methyl-4-oxopentanoate is the presence of two distinct carbonyl groups.
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~1745 cm⁻¹ (strong, sharp): This absorption band is characteristic of the C=O stretch of the saturated ethyl ester.
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~1715 cm⁻¹ (strong, sharp): This band corresponds to the C=O stretch of the ketone. The slight difference in wavenumber from the ester carbonyl is due to the different electronic environments.
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~2850-3000 cm⁻¹ (medium-strong): These bands are due to the C-H stretching vibrations of the alkyl portions of the molecule.
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~1180 cm⁻¹ (strong): This absorption is characteristic of the C-O single bond stretch of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
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Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound, is expected.
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Key Fragmentation Patterns: Common fragmentation pathways for β-keto esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups. Expected fragments include:
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m/z = 115: Loss of the ethoxy group (-OCH₂CH₃).
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m/z = 87: Cleavage between the C2 and C3 carbons.
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m/z = 71: Represents the isobutyryl cation [CH(CH₃)₂CO]⁺.
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m/z = 43: A very common fragment representing the isopropyl cation [CH(CH₃)₂]⁺ or the acetyl cation [CH₃CO]⁺.
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Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of results, the following standardized protocols are recommended. Each protocol is designed as a self-validating system, where the expected outcome, as described above, serves to confirm the integrity of the sample and the method.
Protocol 1: NMR Spectroscopic Analysis
This workflow ensures a high-resolution spectrum suitable for unambiguous structural confirmation.
Caption: Workflow for NMR Data Acquisition and Analysis.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
This is a rapid and reliable method for obtaining an IR spectrum of a liquid sample.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing purity and confirming molecular weight.
